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Compound of Interest

2-(hydroxymethyl)-N-
Compound Name:
methylbenzamide

Cat. No.: B2451113

Introduction: The Significance of the Benzamide
Moiety

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide
array of approved drugs with diverse biological activities, including antiemetic, antipsychotic,
and anti-inflammatory effects. The substitution pattern on the aromatic ring and the amide
nitrogen dictates the molecule's pharmacological profile. 2-(hydroxymethyl)-N-
methylbenzamide is a unique derivative featuring two key functional groups: a primary alcohol
at the ortho position and an N-methylated amide. This arrangement provides specific steric and
electronic properties and offers multiple points for further chemical modification, making it a
valuable building block for creating complex molecules and compound libraries for drug
discovery.[1] Its potential utility as an intermediate for compounds targeting neurological and
inflammatory conditions underscores the importance of a thorough understanding of its
chemical nature.[1]

Chemical Identity and Physicochemical Properties

The fundamental properties of 2-(hydroxymethyl)-N-methylbenzamide are summarized
below. These values are critical for designing experiments, including reaction setup,
purification, and formulation.
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Property Value Source

2-(hydroxymethyl)-N-
IUPAC Name ) PubChem|[2]
methylbenzamide

CAS Number 39976-03-9 PubChem[2]
Molecular Formula CoH11NO2 PubChem|[2]
Molecular Weight 165.19 g/mol PubChem[2]
SMILES CNC(=0)C1=CC=CC=C1CO PubChem|[2]
InChiKey BFJCVRGMNCURHB- PubChem(2]
UHFFFAOYSA-N
Physical State Solid (predicted)
XLogP3-AA (cLogP) 0.3 PubChem|[2]

Caption: Chemical Structure of 2-(hydroxymethyl)-N-methylbenzamide.

Synthesis and Purification Strategy

While multiple synthetic routes to benzamides exist, a highly effective and accessible method
for preparing ortho-hydroxymethylated benzamides involves the reductive ring-opening of an
N-substituted phthalimide precursor. This approach is advantageous as it starts from readily
available materials and employs a mild reducing agent.

Principle: Reductive Ring-Opening of Phthalimide
Precursors

The core of this synthesis is the transformation of a stable five-membered phthalimide ring into
the desired open-chain benzamide. Phthalic anhydride is first condensed with methylamine to
form N-methylphthalimide. Subsequently, this imide is selectively reduced using a hydride
donor like sodium borohydride (NaBHa4). The borohydride attacks one of the carbonyl groups,
leading to a ring-opening event that generates the ortho-hydroxymethyl group and the N-
methylbenzamide functionality in a single, efficient step.[3]
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Experimental Protocol: Synthesis of 2-(hydroxymethyl)-
N-methylbenzamide

This protocol is a representative procedure adapted from established methods for synthesizing
related 2-hydroxymethylbenzamides.[3]

Step 1: Synthesis of N-methylphthalimide

To a 100 mL round-bottom flask, add phthalic anhydride (14.8 g, 100 mmol) and glacial
acetic acid (40 mL).

o While stirring, slowly add an aqueous solution of methylamine (40%, ~8.5 mL, 110 mmol). An
exothermic reaction will occur.

o Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

 Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold
water.

o Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water
until the filtrate is neutral, and dry the solid in a vacuum oven. This yields N-
methylphthalimide.

Step 2: Reductive Ring-Opening to 2-(hydroxymethyl)-N-methylbenzamide

e In a 250 mL round-bottom flask, dissolve the N-methylphthalimide (16.1 g, 100 mmol) in a
6:1 mixture of methanol and water (140 mL).

e Cool the solution in an ice bath and add sodium borohydride (NaBHa) (7.6 g, 200 mmol)
portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

 After the addition is complete, remove the ice bath and stir the mixture at room temperature
for 24 hours.

» Remove the methanol under reduced pressure using a rotary evaporator.
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» To the remaining aqueous residue, add 100 mL of water and extract the product with ethyl
acetate (3 x 75 mL).

» Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium
sulfate (NazSOa).

« Filter off the drying agent and concentrate the organic phase under reduced pressure to yield
the crude product.

Purification and Characterization Workflow

The crude 2-(hydroxymethyl)-N-methylbenzamide can be purified by column
chromatography on silica gel using a gradient elution of ethyl acetate in hexane. The purity of
the final product should be assessed using Thin Layer Chromatography (TLC) and confirmed
by the spectroscopic methods detailed in the following section.
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Caption: Proposed workflow for synthesis and purification.
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Spectroscopic Elucidation

Accurate structural confirmation is paramount. The following sections detail the predicted
spectroscopic data based on the known effects of the constituent functional groups and
analysis of similar structures.[4][5][6]

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative, showing distinct signals for
each unique proton environment.
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Chemical Shift

Multiplicity
(3, ppm)

Integration

Assignment

Rationale

~72-76 Multiplet

4H

Aromatic protons
on the benzene

ring.

~6.5-7.0 Broad Singlet

N-H

Amide proton,
often broad due
to quadrupole
relaxation and

exchange.

~4.6 Singlet

2H

Ar-CH2-OH

Methylene
protons of the
hydroxymethyl
group. Singlet as
there are no

adjacent protons.

~45 Singlet (broad)

CH2-OH

Alcohol proton,
often a broad
singlet that can
exchange with
D:z0.

~29 Singlet

3H

N-CHs

Methyl protons
attached to the
amide nitrogen.
Singlet due to
lack of adjacent

protons.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical

environment.
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Chemical Shift (6, ppm) Assignment Rationale
Amide carbonyl carbon,
deshielded by the
~ 170 Cc=0 _
electronegative oxygen and
nitrogen.
Aromatic carbon attached to
~138 Ar-C (quaternary)
the hydroxymethyl group.
Aromatic carbon attached to
~ 135 Ar-C (quaternary) ]
the amide group.
Aromatic carbons bearing
~127-131 Ar-CH
hydrogen atoms.
Aliphatic carbon of the
~ 63 Ar-CH2-OH hydroxymethyl group, attached
to an oxygen atom.
Aliphatic carbon of the N-
~ 26 N-CHs

methyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is used to identify key functional groups by their characteristic vibrational

frequencies.
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Wavenumber (cm~?)

Vibration Type

Functional Group

3400 - 3200 (broad) O-H stretch Alcohol (-OH)

~ 3300 (sharp/med) N-H stretch Secondary Amide (-NH)
3100 - 3000 C-H stretch Aromatic C-H

2950 - 2850 C-H stretch Aliphatic C-H (CHs, CH2)
~ 1640 C=0 stretch (Amide I) Amide Carbonyl

~ 1540 N-H bend (Amide II) Secondary Amide

1600, 1480 C=C stretch Aromatic Ring

~ 1050 C-O stretch Primary Alcohol

Mass Spectrometry (Predicted)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a

molecular fingerprint.

» Method: Electrospray lonization (ESI)

o Expected Molecular lon ([M+H]*): m/z 166.08

o Key Fragmentation Pathways:

o Loss of water (-18 Da) from the hydroxymethyl group to give a fragment at m/z 148.

o Loss of the hydroxymethyl group (-31 Da) to give a fragment at m/z 135.

o Cleavage of the amide bond, leading to characteristic benzoyl or N-methyl fragments.

Chemical Reactivity and Stability
Key Reactive Centers

2-(hydroxymethyl)-N-methylbenzamide has three primary centers for chemical reactivity:
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e The Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic
acid, or it can be esterified or etherified to introduce new functionalities.

e The Amide N-H Proton: The amide proton is weakly acidic and can be deprotonated with a
strong base.

e The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with
the directing effects influenced by both the amide and hydroxymethyl substituents.

pH-Dependent Stability and Degradation Pathway

Research on related N-(hydroxymethyl) compounds reveals a critical instability, particularly
under alkaline conditions.[7] N-(hydroxymethyl)-N-methylbenzamide is known to be less stable
than its N-unsubstituted counterpart, N-(hydroxymethyl)benzamide.[7] In the presence of a
base, the amide proton can be abstracted, facilitating an E1cB-like elimination (retro-Mannich
reaction). This process results in the degradation of the molecule into formaldehyde and 2-
methylbenzamide. This instability is a crucial consideration for storage, formulation, and
reaction conditions.

Acid-catalyzed breakdown is also possible, though the mechanism differs.[8][9] Under acidic
conditions, protonation of the hydroxyl group can facilitate its departure as a water molecule,
leading to the formation of a resonance-stabilized cation that can react with nucleophiles.

OH~
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.myskinrecipes.com/shop/en/neurological-intermediates/42066--2-hydroxymethyl-n-methylbenzamide.html?SubmitCurrency=1&id_currency=4
https://pubchem.ncbi.nlm.nih.gov/compound/4147605
https://pubchem.ncbi.nlm.nih.gov/compound/4147605
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_2_Hydroxymethyl_Benzoic_Acid_in_Pharmaceutical_Synthesis.pdf
https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000668
https://www.chemicalbook.com/SpectrumEN_613-93-4_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C613934&Type=IR-SPEC&Index=1
https://pubmed.ncbi.nlm.nih.gov/6860427/
https://pubmed.ncbi.nlm.nih.gov/6860427/
https://pubmed.ncbi.nlm.nih.gov/6860427/
https://pubmed.ncbi.nlm.nih.gov/11429876/
https://pubmed.ncbi.nlm.nih.gov/11429876/
https://www.researchgate.net/publication/256903550_Rate_of_formation_of_N-hydroxymethylbenzamide_derivatives_in_water_as_a_function_of_pH_and_their_equilibrium_constants
https://www.benchchem.com/product/b2451113#2-hydroxymethyl-n-methylbenzamide-chemical-properties
https://www.benchchem.com/product/b2451113#2-hydroxymethyl-n-methylbenzamide-chemical-properties
https://www.benchchem.com/product/b2451113#2-hydroxymethyl-n-methylbenzamide-chemical-properties
https://www.benchchem.com/product/b2451113#2-hydroxymethyl-n-methylbenzamide-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2451113?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2451113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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